molecular formula C26H26N2O2 B5217103 3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5217103
M. Wt: 398.5 g/mol
InChI Key: DGZNGNBKLJHRPM-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions: Introduction of the propan-2-yl group and other substituents on the aromatic rings can be carried out using Friedel-Crafts alkylation or acylation reactions.

    Amide Bond Formation: The final step involves the coupling of the substituted benzoxazole derivative with 3,4-dimethylbenzoic acid or its derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the propan-2-yl group can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl)-3,4-dimethylbenzamide
  • N-(2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl)-4,5-dimethylbenzamide

Uniqueness

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the benzoxazole moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-15(2)19-10-11-24-23(13-19)28-26(30-24)21-9-7-17(4)22(14-21)27-25(29)20-8-6-16(3)18(5)12-20/h6-15H,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNGNBKLJHRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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